(E)-4-hydroxy-3-(pyrrolidine-1-carboximidoyl)pent-3-en-2-one
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Overview
Description
(E)-4-hydroxy-3-(pyrrolidine-1-carboximidoyl)pent-3-en-2-one is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a hydroxyl group, a pyrrolidine ring, and a carboximidoyl group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-hydroxy-3-(pyrrolidine-1-carboximidoyl)pent-3-en-2-one typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be synthesized through cyclization reactions.
Introduction of the Carboximidoyl Group: The carboximidoyl group can be introduced using reagents such as isocyanates or carbodiimides.
Formation of the Enone Structure: The enone structure can be formed through aldol condensation or related reactions.
Hydroxylation: The hydroxyl group can be introduced through selective oxidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-4-hydroxy-3-(pyrrolidine-1-carboximidoyl)pent-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The enone structure can be reduced to form saturated compounds.
Substitution: The carboximidoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (E)-4-hydroxy-3-(pyrrolidine-1-carboximidoyl)pent-3-en-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features may mimic natural substrates or inhibitors, providing insights into biological processes.
Medicine
In medicine, this compound may have potential as a therapeutic agent. Its ability to interact with specific molecular targets could lead to the development of new drugs for various diseases.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of (E)-4-hydroxy-3-(pyrrolidine-1-carboximidoyl)pent-3-en-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-4-hydroxy-3-(pyrrolidine-1-carboximidoyl)but-3-en-2-one: Similar structure but with a shorter carbon chain.
(E)-4-hydroxy-3-(pyrrolidine-1-carboximidoyl)hex-3-en-2-one: Similar structure but with a longer carbon chain.
(E)-4-hydroxy-3-(pyrrolidine-1-carboximidoyl)pent-3-en-2-ol: Similar structure but with an alcohol group instead of a ketone.
Uniqueness
(E)-4-hydroxy-3-(pyrrolidine-1-carboximidoyl)pent-3-en-2-one is unique due to its specific combination of functional groups and its potential reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(E)-4-hydroxy-3-(pyrrolidine-1-carboximidoyl)pent-3-en-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-7(13)9(8(2)14)10(11)12-5-3-4-6-12/h11,13H,3-6H2,1-2H3/b9-7-,11-10? |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SADKHDQOAQEVIY-YOQSBJCFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C(=O)C)C(=N)N1CCCC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C(=O)C)/C(=N)N1CCCC1)/O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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